N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide
Overview
Description
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide (THPPF) is an organic compound composed of a tetrahydropyran-4-yl-1H-pyrazol-4-yl group linked to a 2-furamide group. This compound has been used in various scientific research applications, including drug synthesis, drug delivery, and biochemistry. It has also been studied for its potential as a therapeutic agent.
Scientific Research Applications
1. Antimicrobial and Antiviral Properties
Compounds related to N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide have been explored for their antimicrobial and antiviral activities. For instance, pyrazole and imidazole derivatives have been synthesized and evaluated for their antimicrobial potential (Idhayadhulla et al., 2012). Additionally, some 1-arylpyrazoles and their glycosides have shown promising antiviral activity against vesicular stomatitis virus (El-Telbani et al., 2011).
2. Anticancer Research
Compounds structurally related to N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide have been studied for their anticancer properties. For instance, some compounds have been synthesized and evaluated for their inhibitory potential against various cancer cell lines, showing promising results (Ghorab et al., 2014).
3. Synthesis and Chemical Analysis
The synthesis of related compounds has been a focus of research, exploring efficient methods and analyzing their molecular structures. Studies have been conducted to synthesize and characterize various pyrazole and pyrrole derivatives, elucidating their structures through techniques like NMR spectroscopy and X-ray crystallography (Salazar et al., 1993).
4. Enzyme Inhibition Studies
Research has also been conducted on the enzyme inhibition capabilities of related compounds. For example, some benzamide derivatives were studied for their inhibitory effects on human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential for binding nucleotide protein targets (Saeed et al., 2015).
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-13(12-2-1-5-19-12)15-10-8-14-16(9-10)11-3-6-18-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOTUNJBURXXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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